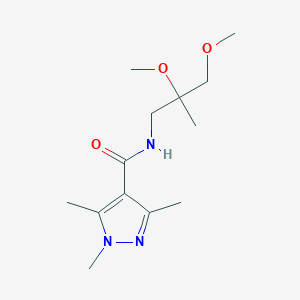

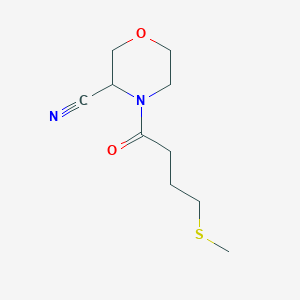

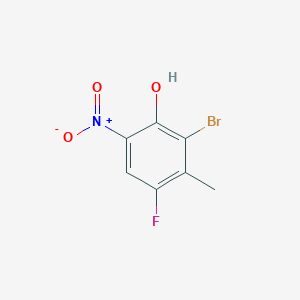

![molecular formula C13H10ClN3 B2386824 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 34164-94-8](/img/structure/B2386824.png)

2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 34164-94-8 . It has a molecular weight of 243.7 .

Synthesis Analysis

Imidazopyridine, the core structure of this compound, is synthesized from easily available chemicals . The synthesis employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClN3/c14-10-6-4-9 (5-7-10)12-13 (15)17-8-2-1-3-11 (17)16-12/h1-8H,15H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound is part of a series of molecules designed, synthesized, and evaluated as selective COX-2 inhibitors . The synthesis involved two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Imidazo[1,2-a]pyridines : The compound 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a significant precursor in the synthesis of various imidazo[1,2-a]pyridines, which are valuable in various chemical reactions and biological activities. For example, a study by Bhuva et al. (2015) outlines the synthesis of derivatives of this compound, including their structural elucidation and biological screening against bacteria and fungi, showcasing moderate activity at certain concentrations (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Copper-Catalyzed Synthesis : Pericherla et al. (2013) describe a copper-catalyzed process to synthesize imidazo[1,2-a]pyridines, including a strategy for the creation of Zolimidine, a drug for peptic ulcers (Pericherla, Kaswan, Khedar, Khungar, Parang, & Kumar, 2013).

Electrochemical Synthesis : A study by Wang et al. (2022) presents an electrochemical method for synthesizing 3-acyl imidazo[1,5-a]pyridines, a variant of the core structure, highlighting an efficient one-step process (Wang, Yao, Xu, Zhang, & Ren, 2022).

Biological Activity and Applications

Antimicrobial Activity : The derivatives of this compound have been explored for their potential antimicrobial properties. For instance, Ladani et al. (2009) discuss the preparation of this compound and its reaction with aryl ketones, leading to derivatives with antimicrobial evaluations (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).

Inhibition in Steel Corrosion : Saady et al. (2021) investigated the performance of imidazo[4,5-b]pyridine derivatives, related to the target compound, in inhibiting mild steel corrosion, indicating their potential in material science applications (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to be functionalized via various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold is known to be involved in a wide range of applications in medicinal chemistry , suggesting that it may interact with multiple biochemical pathways.

Result of Action

Compounds with the imidazo[1,2-a]pyridine scaffold are known to have a wide range of applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular level.

Safety and Hazards

生化学分析

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been reported to induce cell cycle arrest at the G2/M phase, suggesting inhibitory effects on tubulin polymerization . They also activate Caspase-3 , which plays a crucial role in the execution-phase of cell apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine is not well-established. Some imidazo[1,2-a]pyridine derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway , which is involved in cell cycle progression, apoptosis, and cell growth.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C .

特性

IUPAC Name |

2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBULXFBOAPDPFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

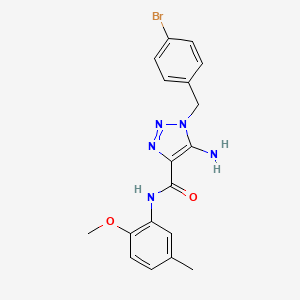

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2386744.png)

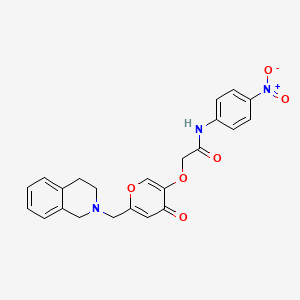

![1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2386747.png)

![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2386749.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2386751.png)

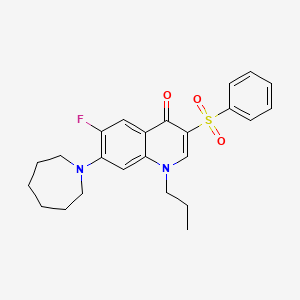

![4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B2386752.png)